4-Cinnamylpiperidine
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Overview
Description
4-Cinnamylpiperidine is an organic compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a cinnamyl group attached to the nitrogen atom of the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cinnamylpiperidine typically involves the reaction of piperidine with cinnamyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Cinnamylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the cinnamyl group to a saturated alkyl chain using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of N-substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of cinnamaldehyde or cinnamic acid derivatives.
Reduction: Formation of 4-phenylbutylpiperidine.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Cinnamylpiperidine involves its interaction with specific molecular targets and pathways. It has been found to modulate the activity of certain receptors and enzymes, leading to its pharmacological effects. For instance, it may act on the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in pain perception and inflammation . Additionally, it may influence the activity of enzymes involved in neurotransmitter synthesis and degradation, contributing to its anticonvulsant properties .
Comparison with Similar Compounds
4-Cinnamylpiperidine can be compared with other piperidine derivatives and cinnamyl compounds:
Similar Compounds:
Uniqueness: this compound is unique due to its combined structural features of both piperidine and cinnamyl groups, which contribute to its distinct pharmacological profile. Its ability to modulate multiple biological targets makes it a valuable compound for further research and development in medicinal chemistry .
Properties
IUPAC Name |
4-[(E)-3-phenylprop-2-enyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N/c1-2-5-13(6-3-1)7-4-8-14-9-11-15-12-10-14/h1-7,14-15H,8-12H2/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSFBKWVUYOERR-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCC1C/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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